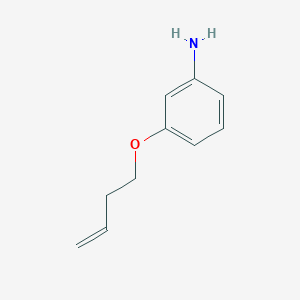

3-(But-3-en-1-yloxy)aniline

Description

Contextualization within Aromatic Amines and Aryl Ether Chemistry

3-(But-3-en-1-yloxy)aniline is a derivative of aniline (B41778), a primary aromatic amine where an amino group is attached to a benzene (B151609) ring. bloomtechz.com Aromatic amines are a cornerstone of organic synthesis, serving as precursors for a vast array of dyes, pharmaceuticals, and polymers. bloomtechz.comontosight.aiyufenggp.comsci-hub.se The reactivity of the amino group, particularly its ability to undergo diazotization, acylation, and alkylation, makes it a valuable functional handle for constructing complex molecules. bloomtechz.com

Simultaneously, the compound is an aryl ether, characterized by an oxygen atom connected to an aromatic ring and an alkyl group. wikipedia.orgspectroscopyonline.com Aryl ethers are prevalent in natural products and are known for their chemical stability. The ether linkage in this compound connects the aromatic core to a butenyl group, introducing an unsaturated aliphatic chain. wikipedia.orgspectroscopyonline.com

Significance of Aniline Derivatives in Contemporary Chemical Research

Aniline and its derivatives are of paramount importance in modern chemical research and industry. sci-hub.seresearchgate.net They are fundamental building blocks for a multitude of products, including:

Pharmaceuticals: Aniline-based structures are found in a wide range of drugs, from analgesics like paracetamol to more complex molecules for treating cancer and cardiovascular diseases. ontosight.aisci-hub.se

Polymers: Aniline is a key monomer in the production of polyaniline (PANI), a conductive polymer with applications in sensors, antistatic coatings, and corrosion inhibition. yufenggp.comrsc.org It is also used to produce methylene (B1212753) diphenyl diisocyanate (MDI), a crucial component of polyurethanes. bloomtechz.comsci-hub.se

Dyes and Pigments: The historical significance of aniline is rooted in the synthesis of the first synthetic dye, mauveine. Today, aniline derivatives remain essential for producing a wide spectrum of colors for textiles, printing, and coatings. consegicbusinessintelligence.com

Agrochemicals: Many herbicides, fungicides, and insecticides are synthesized from aniline precursors, playing a vital role in modern agriculture. bloomtechz.comconsegicbusinessintelligence.com

The ability to modify the aniline core with various functional groups allows for the fine-tuning of chemical and physical properties, leading to the development of materials with specific, desired characteristics. bloomtechz.com

Importance of Unsaturated Ether Linkages in Organic Synthesis and Material Science

The but-3-en-1-yloxy group in this compound introduces an unsaturated ether linkage, which provides unique reactivity and functionality. The terminal double bond is a key feature, as it can participate in a variety of chemical transformations, such as:

Polymerization: The alkene functionality can be involved in polymerization reactions, leading to the formation of new polymer backbones or cross-linked materials. rsc.org

Further Functionalization: The double bond can be readily functionalized through reactions like hydrogenation, halogenation, epoxidation, and hydroboration-oxidation, allowing for the introduction of a wide range of other chemical groups. mdpi.com This makes it a valuable intermediate for creating more complex molecules. mdpi.com

Material Properties: The incorporation of flexible ether linkages can influence the physical properties of polymers, such as increasing flexibility and altering thermal characteristics. rsc.org Unsaturated ethers are also used as intermediates in the synthesis of high-grade compounds used as solvents and perfumes. mdpi.com

The presence of both the reactive amine group and the versatile unsaturated ether linkage makes this compound a bifunctional molecule with significant potential in both organic synthesis and material science.

Overview of Research Directions for this compound

Research involving this compound and related structures is multifaceted. A key application lies in its use as an intermediate in multi-step organic syntheses. For instance, it has been utilized in the preparation of precursors for more complex molecular frameworks. acs.org

The general reactivity of the aniline moiety allows for its participation in C-H functionalization reactions, a powerful tool for efficiently building molecular complexity. acs.org While specific studies on the C-H olefination of this compound are not detailed, the broader class of aniline derivatives is known to undergo such transformations. acs.orgacs.org

Furthermore, the unsaturated side chain opens avenues for creating novel polymers. The functionalization of polyaniline (PANI) with groups that enhance solubility while retaining its conductive properties is an active area of research. rsc.org The butenyl group in this compound could potentially be used to graft it onto other polymer chains or to create new polymer architectures.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C10H13NO |

| IUPAC Name | This compound |

This data is compiled from publicly available chemical databases.

Synthesis and Reactions

The synthesis of this compound can be achieved through various established methods in organic chemistry. A common approach involves the Williamson ether synthesis, where 3-aminophenol (B1664112) is reacted with a 4-halobut-1-ene. Another route involves the Mitsunobu reaction between 3-aminophenol and 3-buten-1-ol. acs.org

The reactivity of this compound is dictated by its three main functional components: the aniline core, the ether linkage, and the terminal alkene. The amino group can undergo reactions typical of anilines, such as acylation to form amides. The aromatic ring is activated towards electrophilic substitution, with the directing effects of the amino and alkoxy groups favoring substitution at the ortho and para positions relative to the amino group. The terminal alkene can undergo addition reactions, polymerization, and cross-metathesis.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-but-3-enoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-2-3-7-12-10-6-4-5-9(11)8-10/h2,4-6,8H,1,3,7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDVIBXRCWHRGGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCOC1=CC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 but 3 En 1 Yloxy Aniline and Analogues

Traditional and Modern Approaches to Aryl Allyl Ether Synthesis

The formation of the aryl allyl ether bond is a critical step in the synthesis of 3-(But-3-en-1-yloxy)aniline. Several methodologies are available, ranging from traditional nucleophilic substitution to modern metal-catalyzed reactions.

Williamson Ether Synthesis and its Adaptations

The Williamson ether synthesis is a cornerstone of organic chemistry for forming ethers. wikipedia.org The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide ion acts as a nucleophile, attacking an electrophilic carbon with a suitable leaving group, typically a halide or a sulfonate. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing this compound, this would typically involve the reaction of the sodium or potassium salt of 3-aminophenol (B1664112) with an allyl halide such as 4-bromo-1-butene (B139220).

The general mechanism involves the deprotonation of the alcohol (in this case, the phenolic hydroxyl group of 3-aminophenol) by a strong base, such as sodium hydride (NaH) or sodium hydroxide (NaOH), to form the more nucleophilic phenoxide ion. gordon.eduyoutube.com This phenoxide then attacks the primary alkyl halide in an SN2 fashion. masterorganicchemistry.com

Reaction Scheme:

Step 1: Deprotonation

HOC₆H₄NH₂ + Base → ⁻OC₆H₄NH₂ + [H-Base]⁺

Step 2: Nucleophilic Attack

⁻OC₆H₄NH₂ + CH₂=CHCH₂CH₂-Br → CH₂=CHCH₂CH₂OC₆H₄NH₂ + Br⁻

For this specific synthesis, a key consideration is the potential for competing N-allylation, as the amino group is also nucleophilic. However, the phenolic hydroxyl group is more acidic and, upon deprotonation, the resulting phenoxide is a stronger nucleophile than the neutral amine, allowing for preferential O-allylation under basic conditions. The reaction works best with primary alkyl halides, as secondary and tertiary halides tend to undergo elimination reactions. wikipedia.orgmasterorganicchemistry.com

Palladium-Catalyzed Cross-Coupling Reactions for Allyl Aryl Ethers

Palladium-catalyzed cross-coupling reactions offer a powerful and versatile alternative for the formation of C-O bonds. The most prominent of these is the Tsuji-Trost reaction, which involves the palladium-catalyzed allylation of nucleophiles. organic-chemistry.org In this reaction, a Pd(0) catalyst coordinates to the double bond of an allylic compound (like an allyl acetate or carbonate), leading to oxidative addition and the formation of an η³ π-allyl complex, with the expulsion of the leaving group. organic-chemistry.org A nucleophile, such as a phenol (B47542) or phenoxide, then attacks this complex to form the desired allyl ether.

This methodology can be applied to the synthesis of this compound by reacting 3-aminophenol with an appropriate allylic partner in the presence of a palladium catalyst. dntb.gov.uaresearchgate.net

| Catalyst System | Nucleophile | Allyl Source | Product |

| Pd(0) complex | Phenols, Amines | Allyl acetates, Allyl bromides | Allylated phenols/amines |

| Pd/Brønsted acid | Indoles, Pyrroles | Alkynes | N-fused heterocycles |

This table summarizes catalyst systems used in palladium-catalyzed allylation reactions.

A significant advantage of palladium-catalyzed allylation is the potential for high levels of regio- and enantioselectivity. semanticscholar.org For non-symmetrical allyl substrates, nucleophilic attack typically occurs at the less sterically hindered allylic position. organic-chemistry.org The regioselectivity can be influenced by the choice of ligands on the palladium catalyst.

Furthermore, by employing chiral ligands, the reaction can be rendered enantioselective, providing a route to chiral allyl aryl ethers. rsc.org While this compound itself is not chiral, this approach is invaluable for the synthesis of more complex, biologically active analogues where stereochemistry is crucial. The use of chiral phosphine ligands, for example, can control the formation of a new stereogenic center with high enantiomeric excess (ee). rsc.org Synergistic catalysis, combining an achiral Pd(0) complex with a chiral Lewis acid catalyst, has also been shown to produce branched allyl ethers with excellent regio- and enantioselectivity. semanticscholar.org

Dearomatization and Decarboxylative Allylation Strategies

More recent strategies for aryl allyl ether synthesis involve innovative dearomatization and decarboxylation reactions. One such approach prepares substituted allyl aryl ethers from benzoic acids. nih.govacs.org This method involves a dearomatization step to create alkylated 2,5-cyclohexadienyl ketoesters, which then undergo a palladium-catalyzed decarboxylative allylation (DcA) to yield the functionalized allyl aryl ether. nih.govacs.org

Another related technique is the palladium-catalyzed decarboxylative O-allylation of phenols, using reagents like γ-methylidene-δ-valerolactone as efficient and selective allylation agents under mild conditions. rsc.org Iridium(I)-catalyzed enantioselective decarboxylative allylic etherification of aryl allyl carbonates also provides a general method for the asymmetric synthesis of aryl allyl ethers. acs.org These methods are notable for their ability to construct complex molecules from relatively simple and abundant starting materials. chemrxiv.org

Sulfonyl Transfer Reactions in Aryl Ether Formation

The synthesis of aryl ethers can also be achieved via a sulfonyl transfer reaction, presenting an alternative to the Mitsunobu reaction or Williamson ether synthesis. acs.orgnih.gov This method involves reacting a primary or secondary alcohol with an aryl mesylate under basic conditions. acs.orgacs.org For the synthesis of this compound, this would entail reacting but-3-en-1-ol with 3-aminophenyl mesylate. A key feature of this strategy is that the aryl mesylate can first serve as a phenol protecting group and subsequently as an activating group for the ether formation, making it suitable for multi-step syntheses. nih.govacs.org

| Reaction Conditions | Aryl Mesylate | Alcohol | Yield |

| NaOt-Bu, CH₃CN, 80 °C | Varied electron-rich/poor | Primary | Good |

| Cs₂CO₃, DMF, 100 °C | Varied electron-rich/poor | Primary | Good |

This table shows typical conditions for aryl ether synthesis via sulfonyl transfer, demonstrating its tolerance for various functional groups. acs.org

Amination Reactions for Substituted Aniline (B41778) Synthesis

One of the most common methods is the reduction of a nitro group. Starting with 1-(but-3-en-1-yloxy)-3-nitrobenzene, the nitro group can be readily reduced to a primary amine using various reagents, such as zinc (Zn) or iron (Fe) metal in acidic conditions, or through catalytic hydrogenation with a palladium catalyst (Pd/C) and hydrogen gas. nih.gov

Alternatively, modern cross-coupling reactions can form the C-N bond directly. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a powerful tool for coupling aryl halides or triflates with amines. organic-chemistry.org To synthesize the target compound, one could start with 1-bromo-3-(but-3-en-1-yloxy)benzene and couple it with an ammonia equivalent, such as lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂), in the presence of a palladium catalyst and a suitable phosphine ligand. organic-chemistry.org

Reductive amination is another versatile method for preparing substituted amines from aldehydes or ketones. acsgcipr.org While not a direct route to the primary aniline in this case, it is a fundamental process for synthesizing N-substituted aniline analogues by reacting an aniline with a carbonyl compound in the presence of a reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃). acsgcipr.orgresearchgate.net

Finally, a one-pot, three-component synthesis of meta-substituted anilines has been developed using 1,3-diketones, amines, and acetone, which proceeds through a cyclo-condensation/aromatization sequence. rsc.orgbeilstein-journals.org This highlights the diverse and evolving strategies available for the synthesis of substituted anilines.

Convergent Synthesis of this compound

Introduction of the But-3-en-1-yloxy Moiety

The incorporation of the but-3-en-1-yloxy side chain onto an aniline-based scaffold can be achieved through two main strategies: direct etherification with a suitable butenylating agent or by modifying existing functional groups on a precursor molecule.

Etherification with But-3-en-1-ol Derivatives

A primary and straightforward method for the synthesis of this compound involves the etherification of 3-aminophenol with a but-3-en-1-ol derivative. A significant challenge in this approach is the chemoselectivity, as both the hydroxyl and the amino groups of 3-aminophenol are nucleophilic. To achieve selective O-alkylation, the more nucleophilic amino group is often protected.

A common strategy involves the initial protection of the amino group of 3-aminophenol. For instance, the reaction with benzaldehyde forms a Schiff base (a phenylmethyleneamino group), effectively masking the aniline functionality. This protected intermediate can then undergo etherification. The Williamson ether synthesis is a classic and widely used method for this step. It involves the reaction of the phenoxide, generated by treating the protected 3-aminophenol with a base such as potassium carbonate, with an alkyl halide like 4-bromo-1-butene. Following the successful introduction of the but-3-en-1-yloxy moiety, the protecting group is removed by hydrolysis, typically under acidic conditions, to yield the desired this compound. umich.eduresearchgate.netresearchgate.net

The general sequence for this selective O-alkylation is outlined below:

Protection of the amino group: 3-Aminophenol is reacted with benzaldehyde to form N-(3-hydroxyphenyl)benzylideneamine.

Etherification: The protected intermediate is then subjected to etherification with a but-3-en-1-yl halide (e.g., 4-bromo-1-butene) in the presence of a base.

Deprotection: The resulting N-(3-(but-3-en-1-yloxy)phenyl)benzylideneamine is hydrolyzed to afford this compound.

Another powerful method for etherification is the Mitsunobu reaction. organic-chemistry.orgnih.gov This reaction allows for the direct coupling of an alcohol with a pronucleophile, in this case, 3-aminophenol (acting as the nucleophile) and but-3-en-1-ol. The reaction is mediated by a combination of a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). A key advantage of the Mitsunobu reaction is its typically mild conditions and high stereoselectivity, proceeding with inversion of configuration at the alcohol's stereocenter. For the synthesis of this compound, this reaction would involve the direct coupling of 3-aminophenol with but-3-en-1-ol. However, control of selectivity between N- and O-alkylation remains a critical consideration.

Functional Group Interconversions on Existing Scaffolds

An alternative approach to this compound involves the modification of functional groups on a molecule that already contains the but-3-en-1-yloxy fragment. This strategy is particularly useful when the desired aniline derivative is not readily accessible through direct etherification. For instance, a precursor molecule such as 1-(but-3-en-1-yloxy)-3-nitrobenzene could be synthesized first. The nitro group can then be reduced to an amino group to yield the final product. A variety of reducing agents can be employed for this transformation, including catalytic hydrogenation (e.g., using palladium on carbon with a hydrogen source) or chemical reducing agents like tin(II) chloride in hydrochloric acid. This method offers flexibility in the synthesis of analogues with different substitution patterns on the aromatic ring.

Catalytic Systems in this compound Synthesis

The synthesis of aryl ethers, including this compound, has been significantly advanced by the development of various catalytic systems. These catalysts offer milder reaction conditions, improved yields, and greater functional group tolerance compared to traditional methods.

Transition Metal Catalysis (e.g., Palladium, Gold, Rhodium, Copper, Nickel, Silver, Tin, Indium)

Transition metals have proven to be exceptionally versatile in catalyzing the formation of C-O bonds.

Palladium: Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of aryl ethers. While often used for C-N bond formation, palladium catalysts can also facilitate O-arylation. dntb.gov.ua For the synthesis of this compound, a palladium-catalyzed reaction could involve the coupling of 3-bromoaniline with but-3-en-1-ol or the coupling of 3-aminophenol with a but-3-enyl halide. The choice of ligands is crucial for achieving high efficiency and selectivity in these reactions.

Gold: Gold catalysis has emerged as a powerful method for various organic transformations, including the hydroalkoxylation of alkenes and alkynes. researchgate.net In principle, a gold catalyst could facilitate the addition of the hydroxyl group of 3-aminophenol across a double bond in a molecule like 1,3-butadiene to form an allylic ether. However, controlling the regioselectivity of such a reaction to favor the desired but-3-en-1-yloxy isomer would be a significant challenge.

Rhodium: Rhodium catalysts are known to be effective in allylic substitution reactions. nih.govnih.govrsc.org A rhodium-catalyzed allylic etherification could potentially be employed by reacting 3-aminophenol with an activated but-3-en-1-yl substrate. These reactions often proceed under mild conditions and can exhibit high levels of regio- and stereoselectivity depending on the ligand used.

Copper: Copper-catalyzed Ullmann-type coupling reactions are a classic and widely used method for the synthesis of aryl ethers. organic-chemistry.orgrsc.orgrsc.org This reaction typically involves the coupling of a phenol with an aryl halide in the presence of a copper catalyst and a base. For the synthesis of this compound, this could involve the reaction of 3-bromoaniline with but-3-en-1-ol or, more commonly, the reaction of 3-aminophenol with a but-3-enyl halide. Modern copper-catalyzed systems often utilize ligands to improve solubility, reactivity, and substrate scope, allowing the reactions to proceed under milder conditions.

Nickel: Nickel catalysts have gained prominence as a more earth-abundant and cost-effective alternative to palladium for cross-coupling reactions. nih.govresearchgate.netresearchgate.netliv.ac.uk Nickel-catalyzed etherification of phenols with aryl halides has been demonstrated, often under visible-light-induced conditions. This approach could be adapted for the synthesis of this compound by coupling 3-aminophenol with a suitable butenylating agent in the presence of a nickel catalyst.

Silver: Silver salts can be used to promote etherification reactions. For instance, silver-catalyzed O-alkylation of phenols with alkyl halides has been reported. This method could potentially be applied to the reaction of 3-aminophenol with 4-bromo-1-butene.

Tin and Indium: While less common for ether synthesis compared to other transition metals, tin and indium catalysts have shown utility in certain organic transformations. Their application in the specific synthesis of aryl butenyl ethers is not well-documented in the literature.

The following table summarizes representative conditions for transition metal-catalyzed etherification reactions that could be adapted for the synthesis of this compound.

| Catalyst System | Reactants | Typical Conditions | Yield (%) | Reference |

| CuI / Picolinic acid | 3-Aminophenol, Aryl Iodide | K₃PO₄, DMSO, mild conditions | Excellent | nih.gov |

| NiCl₂(dppp) / light | Phenol, Aryl Halide | t-BuNH(i-Pr), Thioxanthen-9-one | Broad range | nih.govresearchgate.net |

| Pd(OAc)₂ / Ligand | Aminophenol, Alkyne | Not specified | High | dntb.gov.ua |

Note: The yields are reported for analogous systems and may vary for the specific synthesis of this compound.

Organocatalysis and Biocatalysis

In recent years, organocatalysis and biocatalysis have emerged as powerful and sustainable alternatives to metal-based catalysis.

Organocatalysis: Organocatalysts are small organic molecules that can catalyze chemical reactions. For ether synthesis, certain organic bases can be used to promote the O-alkylation of phenols. researchgate.netnih.gov For instance, a strong organic base could be used to deprotonate 3-aminophenol, facilitating its reaction with 4-bromo-1-butene. Additionally, aminophenol-derived organocatalysts have been used in reactions involving imines and allylboronic esters, showcasing the potential for tailored catalysts. beilstein-journals.org The oxidation of aminophenols has also been studied using organocatalysts. rsc.org

Biocatalysis: Biocatalysis utilizes enzymes to perform chemical transformations. While highly selective and environmentally friendly, the application of biocatalysis to the synthesis of aryl ethers like this compound is not yet well-established. Research in this area is ongoing, with potential for future applications.

Heterogeneous Catalysis (e.g., Zeolites, Nanocomposites)

Heterogeneous catalysts offer several advantages, including ease of separation from the reaction mixture and potential for recycling.

Zeolites: Zeolites are microporous aluminosilicate minerals that can act as solid acid or base catalysts. They have been investigated for the O-alkylation of phenols. researchgate.netrsc.org The shape-selective nature of zeolites can influence the product distribution in alkylation reactions. For the synthesis of this compound, a basic zeolite could potentially catalyze the reaction between 3-aminophenol and a butenylating agent.

Nanocomposites: Nanocomposite materials, which are mixtures of polymers with inorganic solids at the nanometer scale, are being explored as advanced catalyst supports. For example, layered double oxides have been used as catalysts for the O-alkylation of phenols under mild, light-assisted conditions. dntb.gov.ua These materials can offer high surface area and tunable catalytic activity.

The table below provides an overview of reaction conditions for O-alkylation using heterogeneous catalysts.

| Catalyst | Reactants | Conditions | Yield (%) | Reference |

| Layered Double Oxides | Phenol, Diethyl Carbonate | Light-assisted, mild | ~51% (recyclable) | dntb.gov.ua |

| Basic Zeolites | Phenol, Alkylating Agent | Varies | Not specified | researchgate.net |

Note: Yields are reported for model systems and may differ for the target compound.

Synthetic Challenges and Limitations

Regioselectivity and Chemoselectivity in Multifunctional Compounds

The presence of multiple reactive sites on the precursors to this compound introduces significant challenges in achieving the desired connectivity. The starting material, 3-aminophenol, is an ambident nucleophile, possessing two nucleophilic centers: the amino group (-NH₂) and the hydroxyl group (-OH).

Chemoselectivity: The primary chemoselectivity challenge is directing the alkylation to the oxygen atom (O-alkylation) to form the desired ether linkage, while avoiding reaction at the nitrogen atom (N-alkylation). Under typical Williamson ether synthesis conditions (a base and an alkyl halide), the phenoxide is generally a better nucleophile than the aniline nitrogen. However, the relative reactivity can be influenced by factors such as the choice of base, solvent, and reaction temperature. Strong bases will readily deprotonate the more acidic phenolic hydroxyl group, favoring O-alkylation. However, if conditions are not optimized, competitive N-alkylation can lead to the formation of secondary or tertiary amine byproducts, reducing the yield of the target compound and complicating purification.

Regioselectivity: In the synthesis of substituted analogues, regioselectivity becomes a critical issue, particularly during electrophilic aromatic substitution reactions on the aniline ring. The amino group is a potent activating group and is ortho-, para-directing, while the butenyloxy group is also activating and ortho-, para-directing. This creates a complex scenario for selectively introducing additional substituents. For instance, nitration or halogenation of this compound would likely yield a mixture of isomers, with substitution occurring at the positions ortho and para to the powerful amino group (positions 2, 4, and 6), making it difficult to isolate a single desired regioisomer. Ab initio molecular dynamics simulations on the reaction of aniline with electrophiles show that while ortho and para products are major, meta complexes can also form initially before rearranging nih.gov. This highlights the inherent difficulty in controlling substitution patterns on aniline derivatives.

The synthesis of complex heterocyclic structures from multifunctional precursors often suffers from regioselectivity issues, leading to the formation of multiple isomers that are difficult to separate mdpi.com. The choice of solvent and catalyst can sometimes be used to influence the outcome, but achieving high selectivity remains a significant synthetic hurdle researchgate.net.

| Factor | Favors O-Alkylation (Ether Formation) | Favors N-Alkylation (Amine Formation) | Rationale |

|---|---|---|---|

| Base Strength | Stronger bases (e.g., NaH, K₂CO₃) | Weaker bases or neutral conditions | Strong bases selectively deprotonate the more acidic phenol (-OH pKa ≈ 10) over the aniline (-NH₂ pKa ≈ 30), generating the highly nucleophilic phenoxide. |

| Solvent | Polar aprotic (e.g., DMF, Acetone) | Polar protic (e.g., Ethanol) | Polar aprotic solvents solvate the cation but not the nucleophilic anion, enhancing its reactivity. Protic solvents can solvate the phenoxide, reducing its nucleophilicity. |

| Leaving Group | Good leaving groups (e.g., I, Br, OTs) | Poor leaving groups | A more reactive electrophile (alkyl halide) increases the rate of the desired Sₙ2 reaction. |

Stereochemical Control in Allylic Systems

The "but-3-en-1-yloxy" fragment constitutes an allylic system. While the parent compound is achiral, the synthesis of analogues with substituents on the butenyl chain introduces potential stereochemical complexity. The primary challenges involve controlling the geometry of the double bond (E/Z isomerism) and the configuration of any newly created stereocenters.

Palladium-catalyzed allylic substitution reactions, a common method for forming C-O bonds in such systems, are known for their complex stereochemical outcomes researchgate.netacs.org. The reaction typically proceeds through a π-allyl palladium intermediate. The stereochemistry of the final product depends on whether the nucleophile attacks the π-allyl complex from the same face (retention) or the opposite face (inversion) as the original leaving group, and this can be difficult to control without specialized chiral ligands acs.org.

For example, in the synthesis of a chiral analogue, a kinetic resolution of a racemic tertiary allylic alcohol might be achieved through an intramolecular Sₙ2′ reaction, highlighting the possibility of leveraging stereochemistry to produce enantioenriched products nih.gov. However, achieving high selectivity often requires extensive catalyst and condition screening. Zirconium-mediated Sₙ2' substitutions have been shown to proceed with high regio- and stereospecificity, but the outcome can be highly dependent on the geometry of the starting allylic substrate and the reaction conditions nih.gov. Similarly, iridium-catalyzed asymmetric allylic esterification has been reported with excellent regio- and enantioselectivity, but this specific transformation is tailored for carboxylic acid nucleophiles rsc.org. Without such carefully designed catalytic systems, syntheses involving allylic fragments often yield mixtures of stereoisomers.

| Stereochemical Issue | Description | Synthetic Challenge | Potential Mitigation Strategy |

|---|---|---|---|

| Diastereoselectivity | Formation of diastereomers when a new stereocenter is created in a molecule that already contains one. | Diastereomers often have similar physical properties, making separation by chromatography or crystallization difficult. | Use of substrate-controlled or reagent-controlled (chiral auxiliaries, chiral catalysts) methods to favor the formation of one diastereomer. |

| Enantioselectivity | Formation of a racemic mixture (equal amounts of two enantiomers) when a stereocenter is created from an achiral precursor without chiral influence. | Enantiomers have identical physical properties (except for interaction with polarized light) and cannot be separated by standard methods. | Asymmetric catalysis using chiral ligands/catalysts (e.g., Pd, Ir, Ru complexes) to create an excess of one enantiomer. researchgate.netrsc.org |

| E/Z Isomerism | Formation of geometric isomers (cis/trans) at the double bond, particularly in reactions like cross-metathesis or Wittig-type reactions. | Achieving high selectivity for the desired E or Z isomer can be difficult and is highly dependent on the specific reaction and catalyst used. | Employing stereoselective reactions (e.g., Z-selective Wittig reagents, specific metathesis catalysts) to control double bond geometry. |

Reactions Involving the Aniline Moiety

The reactivity of the aniline core in this compound is largely governed by the electron-donating nature of the amino group, which activates the aromatic ring toward electrophilic attack and serves as a nucleophile in numerous reactions.

The amino group is a powerful activating group in electrophilic aromatic substitution (EAS) reactions. byjus.comchemistrysteps.com Its lone pair of electrons can be delocalized into the π-system of the benzene (B151609) ring, increasing the electron density at the ortho and para positions. Consequently, electrophiles are directed to these positions. The butenyloxy group at the meta-position has a minor influence on the directing effect compared to the strongly activating amino group.

Direct electrophilic substitution on anilines presents significant challenges. The high reactivity of the aniline ring often leads to multiple substitutions. libretexts.orgscribd.com For example, direct bromination of aniline typically yields the 2,4,6-tribromoaniline product uncontrollably. scribd.com Furthermore, many EAS reactions, such as nitration and Friedel-Crafts reactions, require strongly acidic conditions or Lewis acid catalysts. ucalgary.ca Under these conditions, the basic amino group is protonated to form an anilinium ion (-NH₃⁺). This group is strongly deactivating and meta-directing, preventing the desired substitution.

To overcome these issues, the amino group is often "protected" by converting it into an amide, typically an acetanilide, through reaction with acetic anhydride. ucalgary.cadoubtnut.com This protection has two key benefits:

Moderates Reactivity : The amide group is still an ortho-, para-director and an activator, but it is significantly less powerful than the amino group. This allows for controlled, monosubstitution. ucalgary.ca

Prevents Protonation : The amide is less basic and does not react with acid catalysts, allowing reactions like nitration and sulfonation to proceed. scribd.com

After the desired electrophilic substitution is achieved, the protecting acetyl group is removed by acid or base-catalyzed hydrolysis to regenerate the amino group. ucalgary.ca

Table 1: Comparison of Direct vs. Protected Electrophilic Aromatic Substitution on a Generic Aniline

| Reaction | Reagent | Direct Reaction Product | Protected Reaction Product (Post-Hydrolysis) |

| Bromination | Br₂/H₂O | 2,4,6-Tribromoaniline | p-Bromoaniline |

| Nitration | HNO₃/H₂SO₄ | Oxidation/Decomposition | p-Nitroaniline |

Primary aromatic amines like this compound can be converted into arenediazonium salts through a process called diazotization. This reaction involves treating the aniline with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). vedantu.com

The resulting diazonium salt is a valuable synthetic intermediate because the diazonio group (-N₂⁺) is an excellent leaving group (as N₂ gas). This allows for its replacement by a wide variety of nucleophiles. A prominent example of this is the Sandmeyer reaction , which uses copper(I) salts as catalysts to introduce halides or a cyano group. wikipedia.orgbyjus.com

The mechanism of the Sandmeyer reaction is understood to be a radical-nucleophilic aromatic substitution (SRNAr). wikipedia.orgbyjus.com It is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt, which then loses nitrogen gas to form an aryl radical. This radical subsequently reacts with a copper(II) species to yield the final aryl halide or nitrile product and regenerate the copper(I) catalyst. byjus.com

Common Sandmeyer and related reactions include:

Chlorination : Using CuCl/HCl to replace -N₂⁺ with -Cl.

Bromination : Using CuBr/HBr to replace -N₂⁺ with -Br.

Cyanation : Using CuCN/KCN to replace -N₂⁺ with -CN.

Iodination : Achieved by reaction with potassium iodide (KI), which does not require a copper catalyst. organic-chemistry.org

Hydroxylation : Heating the diazonium salt in water replaces -N₂⁺ with -OH, forming a phenol. wikipedia.org

The aniline moiety is highly sensitive to oxidation. wikipedia.org Exposure of aniline to air and light can cause it to darken due to the formation of colored, oxidized polymeric impurities. wikipedia.org The use of specific oxidizing agents can lead to a variety of products, depending on the reaction conditions.

Strong Oxidants : Reagents like potassium permanganate (KMnO₄) or chromic acid can lead to the formation of products like nitrobenzene (B124822) or benzoquinone, respectively. wikipedia.orgopenaccessjournals.com

Polymerization : Oxidative polymerization of aniline, often using agents like ammonium persulfate in an acidic medium, leads to the formation of polyaniline, a conductive polymer. wikipedia.org

Controlled Oxidation : Specific reagents have been developed for the controlled oxidation of anilines to nitrosoarenes or nitroarenes. For instance, sodium perborate in acetic acid can oxidize anilines bearing electron-withdrawing groups to the corresponding nitroarenes. mdpi.com

The primary amino group of this compound can react with aldehydes and ketones in a condensation reaction to form imines, commonly known as Schiff bases. researchgate.netwikipedia.org These compounds are characterized by a carbon-nitrogen double bond (-C=N-).

The reaction mechanism involves two main stages:

Nucleophilic Addition : The nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a tetrahedral intermediate called a hemiaminal or carbinolamine. researchgate.netyoutube.com

Dehydration : The hemiaminal is unstable and undergoes acid-catalyzed dehydration, eliminating a molecule of water to form the stable imine product. researchgate.netyoutube.com

This reaction is reversible and is often carried out under conditions where water is removed to drive the equilibrium toward the product. youtube.com

The aniline structure is a fundamental building block for the synthesis of a wide array of nitrogen-containing heterocyclic compounds.

Quinolines : Several classic named reactions utilize anilines to construct the quinoline ring system. These include the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses. iipseries.org In the Combes quinoline synthesis , for example, an aniline is condensed with a β-diketone under acidic conditions. The reaction proceeds through a Schiff base intermediate which then undergoes an acid-catalyzed ring closure and dehydration to form the substituted quinoline. wikipedia.org

Pyrroles : The Paal-Knorr pyrrole synthesis is one of the most direct methods for preparing pyrroles. wikipedia.orgalfa-chemistry.com It involves the condensation of a 1,4-dicarbonyl compound with a primary amine, such as this compound, typically under mild acidic conditions. researchgate.netorganic-chemistry.org The mechanism involves the formation of a hemiaminal, followed by a cyclization and subsequent dehydration to yield the aromatic pyrrole ring. wikipedia.org

Oxazolidinones : N-aryl oxazolidinones are an important class of heterocycles, found in pharmaceuticals. A common synthetic route involves the reaction of an aniline with an epoxide, such as glycidol or its derivatives. The resulting amino alcohol can then be cyclized with a carbonylating agent like phosgene, diethyl carbonate, or carbonyldiimidazole to form the 2-oxazolidinone ring. nih.gov

Tetrazoles : 1-Substituted tetrazoles can be prepared from primary amines. One established method involves the reaction of an amine with triethyl orthoformate and sodium azide, often catalyzed by a Lewis acid like ytterbium triflate. nih.govorganic-chemistry.org This provides a direct route to incorporate the aniline nitrogen into the tetrazole ring.

Table 2: General Synthetic Routes to Heterocycles from an Aniline Precursor

| Heterocycle | General Reactants | Key Reaction Type |

| Quinoline | Aniline + β-Diketone | Condensation & Cyclization (Combes Synthesis) |

| Pyrrole | Aniline + 1,4-Diketone | Condensation & Cyclization (Paal-Knorr Synthesis) |

| Oxazolidinone | Aniline + Epoxide + Carbonyl Source | Addition & Cyclization |

| Tetrazole | Aniline + Orthoformate + Azide | Condensation & Cycloaddition |

Electrophilic Aromatic Substitution Reactions

Reactions Involving the But-3-en-1-yloxy Moiety

The but-3-en-1-yloxy substituent contains two key reactive sites: the carbon-carbon double bond and the ether oxygen atom. These sites allow for a variety of transformations that can modify the structure and properties of the parent molecule.

The terminal double bond in the butenyl group is susceptible to a range of addition and transformation reactions typical of alkenes. These reactions provide pathways for polymerization, functionalization, and saturation of the side chain.

The structure of this compound allows for participation in polymerization reactions through two distinct mechanisms. The aniline ring can undergo oxidative polymerization, a characteristic reaction of aniline and its derivatives, to form conductive polymers. rsc.org Concurrently, the terminal alkene of the butenyloxy group can participate in chain-growth polymerization.

Studies on aniline derivatives with alkenyl substituents have shown that polymerization can be initiated to form modified polyaniline (PANI) structures. rsc.org For this compound, this could lead to a polymer with pendant butenyl groups that can be used for further cross-linking or functionalization. Alternatively, under conditions suitable for radical, cationic, or coordination polymerization, the terminal double bond can react to form a polymer with the aniline functionality as a repeating side group. The choice of polymerization conditions would be critical in selectively targeting either the aniline ring or the alkene. For instance, electrochemical polymerization is a common method for polymerizing aniline derivatives. researchgate.net

Table 1: Potential Polymerization Pathways for this compound

| Polymerization Type | Reactive Site | Initiator/Method | Potential Polymer Structure |

|---|---|---|---|

| Oxidative Polymerization | Aniline Ring | Chemical (e.g., (NH₄)₂S₂O₈) or Electrochemical | Polyaniline backbone with pendant butenyloxy groups |

The terminal alkene of the but-3-en-1-yloxy group can function as a 2π-electron component in various cycloaddition reactions. libretexts.org The most common of these is the [4+2] cycloaddition, or Diels-Alder reaction, where the alkene acts as a dienophile in the presence of a conjugated diene. wikipedia.org This reaction would lead to the formation of a substituted cyclohexene ring attached to the ether side chain.

Other potential cycloadditions include [2+2] photocycloadditions with another alkene to form cyclobutane rings and [3+2] cycloadditions with 1,3-dipoles (e.g., azides, nitrile oxides) to generate five-membered heterocyclic rings. The feasibility and outcome of these reactions would depend on the specific reactants and conditions employed, such as temperature, pressure, and the use of catalysts. sci-hub.semdpi.com

Hydrogenation: The terminal double bond can be readily reduced to a single bond through catalytic hydrogenation. This reaction typically involves treating the compound with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). libretexts.orglibretexts.org The process results in the formation of 3-(Butoxy)aniline. This transformation is generally exothermic and proceeds via syn-addition of hydrogen atoms across the double bond on the catalyst surface. libretexts.org Importantly, catalytic hydrogenation under mild conditions is highly chemoselective for the alkene, leaving the aromatic aniline ring and the ether linkage intact. nih.govnih.gov

Halogenation: The alkene functionality reacts readily with halogens like bromine (Br₂) and chlorine (Cl₂) in an electrophilic addition reaction. chemistrysteps.com The mechanism involves the formation of a cyclic halonium ion intermediate, which is then attacked by the halide ion. libretexts.orgorganicchemistrytutor.com This process results in an anti-addition of the two halogen atoms across the double bond, yielding a vicinal dihalide. For example, reaction with bromine would yield 3-((3,4-Dibromobutoxy)aniline). It is crucial to control the reaction conditions to favor addition to the alkene, as the electron-rich aniline ring is also susceptible to electrophilic aromatic substitution by halogens. nih.govresearchgate.net

Aryl alkyl ethers are known to undergo cleavage under strongly acidic conditions, typically with hydrohalic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orgmasterorganicchemistry.com For this compound, this reaction is expected to cleave the alkyl C-O bond.

The mechanism involves the initial protonation of the ether oxygen by the strong acid, converting the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.commasterorganicchemistry.com Due to the primary nature of the butenyl group, the subsequent step is a bimolecular nucleophilic substitution (Sₙ2) reaction. wikipedia.org The halide ion (e.g., Br⁻ or I⁻) acts as a nucleophile and attacks the less sterically hindered carbon adjacent to the ether oxygen. This results in the cleavage of the C-O bond, producing 3-aminophenol and 4-halo-but-1-ene. The aryl C-O bond remains intact because sp²-hybridized carbons of the benzene ring are not susceptible to Sₙ2 or Sₙ1 reactions. masterorganicchemistry.comlibretexts.org

Table 2: Products of Acid-Catalyzed Ether Cleavage

| Reagent | Alkyl Product | Aryl Product | Mechanism |

|---|---|---|---|

| HBr (conc.) | 4-Bromobut-1-ene | 3-Aminophenol | Sₙ2 |

The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that is characteristic of allyl aryl ethers and allyl vinyl ethers. libretexts.orgucalgary.ca It is a thermal, pericyclic libretexts.orglibretexts.org-sigmatropic rearrangement that proceeds through a concerted, six-membered cyclic transition state. libretexts.org

However, this compound is a homoallyl aryl ether, with the structure Ar-O-CH₂-CH₂-CH=CH₂. The double bond is one carbon atom further away from the ether linkage compared to an allyl ether (Ar-O-CH₂-CH=CH₂). Consequently, this molecule cannot undergo a direct Claisen rearrangement as it is unable to form the required six-membered transition state. Thermolysis of homoallyl ethers has been reported to proceed through a different pathway involving an eight-centered transition state, leading to fragmentation products rather than a rearranged phenol. rsc.org For a rearrangement analogous to the Claisen reaction to occur, an initial isomerization of the double bond from the 3-position to the 2-position would be required, forming the corresponding but-2-enyl aryl ether. This new structure could then potentially undergo a libretexts.orglibretexts.org-sigmatropic rearrangement.

Rearrangement Reactions (e.g., Claisen Rearrangement of Allyl Aryl Ethers)

Mechanistic Aspects of Thermal Rearrangements

No studies detailing the mechanistic aspects of thermal rearrangements for this compound have been found. For analogous aryl allyl ethers, the Claisen rearrangement is a well-known thermal-sigmatropic rearrangement. This reaction typically proceeds through a concerted, pericyclic mechanism involving a cyclic transition state. The rearrangement of an allyl phenyl ether, for instance, leads to the formation of an ortho-allylphenol. If both ortho positions are blocked, the reaction can proceed to the para position via a subsequent Cope rearrangement. However, without specific experimental or computational data for this compound, any discussion of its thermal behavior, including potential transition states, energy barriers, and product distributions, would be purely speculative.

Interactions and Synergistic Effects Between Functional Groups

Specific research into the synergistic effects between the but-3-en-1-yloxy and aniline functional groups in this compound is not available. The following subsections are based on general chemical principles, but lack specific data for the target molecule.

Influence of the But-3-en-1-yloxy Group on Aniline Reactivity

The but-3-en-1-yloxy group is expected to influence the reactivity of the aniline moiety primarily through electronic effects. The ether oxygen, via its lone pairs, can donate electron density to the aromatic ring through resonance, acting as an activating group. This would likely increase the nucleophilicity of the aniline ring, making it more susceptible to electrophilic aromatic substitution. The substitution would be directed to the ortho and para positions relative to the ether linkage. However, the precise magnitude of this activating effect, and how it compares to the directing effect of the amino group, has not been studied for this molecule.

Influence of the Aniline Group on But-3-en-1-yloxy Reactivity

The aniline group, specifically the amino (-NH2) group, is a strong electron-donating group. Its presence would increase the electron density of the entire aromatic system, which could have a minor electronic influence on the ether linkage and the terminal double bond of the but-3-en-1-yloxy group. However, more significant would be the potential for the amino group to participate in reactions, for example, by being protonated under acidic conditions, which would drastically alter the electronic nature of the entire molecule and thus the reactivity of the butenyloxy side chain. No specific studies have been published that investigate these interactions for this compound.

Reaction Mechanism Elucidation

No dedicated studies on reaction mechanism elucidation for this compound have been found in the scientific literature.

Kinetic Studies and Reaction Rate Determination

There are no published kinetic studies or data on reaction rate determination for any reaction involving this compound. Kinetic analysis is crucial for understanding reaction mechanisms, and the absence of such data for this compound means that its reactivity profile remains unquantified.

Reactivity and Mechanistic Studies of 3 but 3 En 1 Yloxy Aniline

Isotopic Labeling Experiments

Isotopic labeling is a powerful technique used to elucidate reaction mechanisms by tracing the path of atoms or groups of atoms throughout a chemical transformation. In the context of 3-(But-3-en-1-yloxy)aniline, such experiments would be invaluable for understanding the intricate details of its reactivity. By substituting specific atoms within the molecule with their heavier isotopes (e.g., replacing hydrogen with deuterium, or ¹²C with ¹³C), researchers can track the fate of these labeled positions in the products of a reaction. This information can provide direct evidence for proposed intermediates, transition states, and reaction pathways.

Despite the utility of this method, a review of the current scientific literature reveals a notable absence of specific studies on the isotopic labeling of this compound. While general mechanistic studies on anilines and their derivatives are common, dedicated research employing isotopic labeling to investigate the reaction mechanisms of this particular compound has not been reported.

To illustrate the potential insights that could be gained from such studies, one can consider hypothetical scenarios. For instance, in a Claisen-type rearrangement, labeling the terminal carbon of the butenyl group with ¹³C would allow for the unambiguous determination of its final position in the rearranged product, thereby confirming the concerted, pericyclic nature of the reaction. Similarly, deuterium labeling at various positions on the aniline (B41778) ring or the alkoxy chain could be used to probe the kinetic isotope effect, providing information about the rate-determining step of a reaction.

The lack of published data in this specific area highlights a gap in the understanding of the reaction mechanisms of this compound. Future research employing isotopic labeling techniques would undoubtedly contribute significantly to a more complete mechanistic picture of its chemical behavior.

Advanced Applications and Emerging Research Areas

Polymer Chemistry and Material Science

The dual functionality of 3-(But-3-en-1-yloxy)aniline—the polymerizable amine group and the reactive terminal double bond—makes it a highly versatile building block in polymer chemistry.

Monomer in Polymerization of Aniline (B41778) Derivatives

Like other aniline derivatives, this compound can undergo oxidative polymerization to form a polyaniline (PANI) derivative. rsc.orgmdpi.com In this process, the aniline units are coupled, typically in a "head-to-tail" fashion, to create a conjugated polymer backbone. urfu.ru The presence of the butenyloxy substituent on the aromatic ring significantly influences the properties of the resulting polymer.

Standard chemical oxidative polymerization methods, often employing an oxidant like ammonium persulfate in an acidic medium, can be used to synthesize the polymer. nih.govresearchgate.net The substituent is expected to enhance the solubility of the resulting polymer in common organic solvents compared to unsubstituted polyaniline, which is notoriously difficult to process. rsc.orgnih.gov This improved solubility is a critical factor for fabricating thin films and other polymer structures for various applications. rsc.org

Precursor for Functional Polymers with Specific Properties

The true potential of this compound lies in its role as a precursor for functional polymers. The butenyloxy side chain offers a reactive handle for post-polymerization modification. The terminal double bond is accessible for a wide range of chemical transformations, allowing for the creation of polymers with tailored properties.

Key functionalization pathways include:

Cross-linking: The alkene groups can be used to create covalent bonds between polymer chains through thermal or photochemical processes. This cross-linking can improve the polymer's thermal stability, mechanical strength, and solvent resistance.

Grafting: Other polymer chains or small molecules can be "grafted" onto the backbone via the double bond. This allows for the combination of different polymer properties, such as adding hydrophilic side chains to a hydrophobic backbone to create amphiphilic materials.

Surface Modification: For polymers used as films or coatings, the terminal alkenes on the surface can be functionalized to alter surface properties like wettability or to attach specific biomolecules.

The ability to introduce new functional groups via the alkene moiety is a powerful tool for designing materials for specific, advanced applications. nih.govmdpi.com This versatility allows for the synthesis of complex polymer architectures, such as block copolymers, by combining different polymerization techniques. mdpi.com

Development of Chemical Sensors

Polyaniline and its derivatives are extensively studied for their use in chemical sensors. mdpi.combohrium.com Their electrical conductivity is highly sensitive to changes in their immediate chemical environment, such as exposure to various gases or changes in pH. rsc.orgresearchgate.net Thin films of PANI derivatives can be used as the active layer in chemiresistive sensors, where a measurable change in electrical resistance occurs upon interaction with an analyte. rsc.org

Polymers derived from this compound are promising candidates for sensor applications. The nature of the substituent can influence the sensor's sensitivity and selectivity. rsc.org For instance, the ether and hydrocarbon chain may enhance interactions with specific volatile organic compounds (VOCs). Furthermore, the ability to functionalize the polymer via the alkene group allows for the introduction of specific recognition sites, potentially leading to sensors with high selectivity for target analytes like ammonia or other hazardous gases. mdpi.comresearchgate.net Research on similar substituted anilines has shown that modifying the polymer structure is a key strategy for optimizing sensor performance. rsc.orgmdpi.com

Medicinal Chemistry and Pharmaceutical Applications

The substituted aniline scaffold is a cornerstone of modern medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates. beilstein-journals.orgresearchgate.net this compound serves as a valuable intermediate and building block in the synthesis of these complex and biologically active molecules.

Intermediate in Drug Synthesis

An intermediate is a compound that is a stepping-stone in a multi-step synthesis. This compound is used in the synthesis of more complex active pharmaceutical ingredients (APIs). medchemexpress.comsumitomo-chem.co.jp Its aniline group can be readily transformed into other functional groups or used as an anchor point for building larger molecular frameworks through reactions like amide bond formation or palladium-catalyzed cross-coupling.

Building Block for Biologically Active Molecules

As a building block, this compound provides a specific fragment that will be incorporated into the final biologically active molecule. The entire butenyloxy-substituted phenylamine structure can be a key part of the final pharmacophore—the ensemble of steric and electronic features that is necessary for biological activity.

The aniline moiety is a common feature in molecules designed to inhibit enzymes like DNA topoisomerase II or to interact with various cellular receptors. nih.gov The 3-butenyloxy group provides a flexible, moderately lipophilic side chain that can:

Probe Binding Pockets: The chain can occupy hydrophobic pockets within a target protein, enhancing binding affinity and selectivity.

Provide an Attachment Point: The terminal alkene can be used in later-stage synthesis to attach probes, fluorescent tags, or other groups to study the molecule's mechanism of action.

Influence Physicochemical Properties: The substituent can modulate the molecule's solubility, membrane permeability, and metabolic stability, which are critical parameters for drug efficacy.

The use of multicomponent reactions is a powerful strategy for rapidly assembling libraries of complex, biologically active molecules from simple building blocks like substituted anilines. nih.govmdpi.com The unique structure of this compound makes it an attractive building block for such discovery efforts. researchgate.net

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₃NO |

| Molecular Weight | 163.22 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1152500-24-7 |

| Physical Form | Liquid |

| Predicted XlogP | 2.0 |

Source: PubChem CID 53363593 uni.lu

Table 2: Potential Polymer Properties and Applications

| Feature | Conferred Property | Potential Application |

|---|---|---|

| Polyaniline Backbone | Electrical conductivity, Redox activity | Chemical sensors, Anti-corrosion coatings, Electrochromic devices |

| Butenyloxy Substituent | Increased solubility in organic solvents | Improved processability for thin-film casting and device fabrication |

| Terminal Alkene Group | Site for cross-linking or grafting | Development of functional polymers, Surface modification, Creation of polymer networks |

Environmental Chemistry and Degradation Studies

The environmental fate of "this compound" is not extensively documented in scientific literature. However, by examining the known behavior of aniline and its various derivatives, it is possible to infer its probable environmental interactions and degradation pathways. The structure of "this compound," featuring an aniline core, an ether linkage, and a terminal alkene group, suggests that it will be subject to a combination of degradation and transport processes typical for substituted anilines.

Biodegradation Pathways of Aniline and its Derivatives

Microbial activity is a primary mechanism for the breakdown of aniline and its derivatives in the environment. While specific studies on "this compound" are not available, the general biodegradation pathway for aniline is well-established and serves as a relevant model. This process is typically initiated by an oxidative attack on the aromatic ring.

The principal aerobic biodegradation pathway for aniline involves its conversion to catechol. researchgate.net This transformation is catalyzed by aniline dioxygenase, an enzyme that incorporates both atoms of molecular oxygen into the aromatic ring. nih.gov Subsequently, the catechol intermediate undergoes ring cleavage, which can proceed via either an ortho- or meta-cleavage pathway, depending on the microbial species involved. nih.gov These pathways ultimately lead to the formation of intermediates of central metabolism, such as succinate and acetate, which are then mineralized to carbon dioxide and water. researchgate.net

Certain bacterial strains have demonstrated a remarkable ability to degrade aniline. For instance, Delftia sp. AN3 has been shown to utilize aniline as a sole source of carbon, nitrogen, and energy, tolerating high concentrations of the compound. nih.gov Similarly, the halophilic bacterium Dietzia natronolimnaea JQ-AN can degrade aniline in alkaline and saline conditions. nih.gov

Given its structure, the biodegradation of "this compound" would likely commence with the enzymatic oxidation of the aniline ring to form a substituted catechol. The butenyloxy side chain may also be subject to microbial degradation, potentially through ether cleavage or oxidation of the terminal double bond, although the degradation of the aniline moiety is generally the more significant initial step.

Table 1: Key Enzymes and Intermediates in Aniline Biodegradation

| Enzyme/Intermediate | Role in Biodegradation |

| Aniline Dioxygenase | Catalyzes the initial oxidation of aniline to catechol. nih.gov |

| Catechol | A central intermediate in the aerobic degradation of aniline. researchgate.net |

| Catechol 2,3-Dioxygenase | An enzyme involved in the meta-cleavage of the catechol ring. nih.gov |

| cis,cis-Muconic Acid | An intermediate formed during the ortho-cleavage pathway. |

| Acetanilide | A minor biodegradation product formed through reversible acylation. |

Photodegradation Studies

Photodegradation represents another significant pathway for the removal of aniline derivatives from aquatic and atmospheric environments. This process can occur through direct photolysis, where the molecule absorbs light and undergoes transformation, or indirect photolysis, which is mediated by photosensitizing species.

For aniline itself, atmospheric degradation is rapid, primarily driven by reactions with photochemically produced hydroxyl radicals, with an estimated half-life of about two hours. dcceew.gov.au In aquatic systems, the photodegradation of aniline derivatives can be influenced by factors such as pH and the presence of photocatalysts like titanium dioxide (TiO₂). researchgate.net The TiO₂-mediated photocatalytic degradation of aniline often involves the formation of an anilinium radical cation through oxidation by positive holes on the catalyst surface. researchgate.net Subsequent reactions can lead to the formation of products like 2-aminophenol, phenol (B47542), and nitrobenzene (B124822), depending on the pH. researchgate.net The half-life for aniline in estuarine water exposed to light has been reported to be 27 hours, significantly shorter than the 173-hour half-life in the dark, highlighting the importance of photochemical processes. researchgate.net

The butenyloxy substituent on "this compound" contains a terminal double bond, which could potentially make the molecule more susceptible to photodegradation, particularly through reactions with ozone or hydroxyl radicals in the atmosphere. The aniline ring itself will likely undergo photodegradation processes similar to those of other aniline derivatives, leading to hydroxylation and eventual ring cleavage.

Sorption and Mobility in Environmental Compartments

The transport and distribution of "this compound" in the environment will be governed by its sorption characteristics in soil and sediment. The mobility of aniline and its derivatives in soil is influenced by several factors, including soil composition (particularly organic matter and clay content), pH, and the chemical properties of the aniline derivative itself. nih.govresearchgate.net

Aniline sorption to soil can occur through multiple mechanisms. nih.gov One key process is an ion exchange mechanism, where the protonated amino group of the aniline molecule interacts with negatively charged sites on clay minerals and organic matter. nih.gov This process is highly dependent on the pH of the soil solution. Additionally, covalent bonding with soil organic matter, particularly with quinone-like moieties, can lead to the formation of bound residues, which are less mobile and less bioavailable. nih.gov Hydrophobic interactions, including van der Waals forces and π-π coordination, also contribute to the sorption of aniline derivatives to soil organic matter. nih.gov

Studies on aniline have shown that it adsorbs strongly to colloidal organic matter, which can enhance its solubility and movement into groundwater. dcceew.gov.au However, it is also moderately adsorbed to bulk organic material in the soil, which can retard its movement. dcceew.gov.au The presence of the butenyloxy side chain in "this compound" would likely increase its hydrophobicity compared to aniline, potentially leading to stronger sorption to soil organic matter and reduced mobility.

Table 2: Factors Influencing the Sorption and Mobility of Aniline Derivatives in Soil

| Factor | Influence on Sorption and Mobility |

| Soil Organic Matter | Positively correlated with sorption; higher organic matter leads to lower mobility. nih.gov |

| Clay Content | Positively correlated with sorption due to ion exchange sites. nih.gov |

| pH | Affects the protonation of the amino group and thus the extent of ion exchange. nih.gov |

| Hydrophobicity | More hydrophobic derivatives tend to sorb more strongly to organic matter. |

Catalysis (beyond synthesis of the compound itself)

While specific catalytic applications of "this compound" are not well-documented, its molecular structure, featuring a nucleophilic aniline moiety and a reactive alkene, makes it a plausible candidate for use as a ligand, a catalyst precursor, or a substrate in certain catalytic systems. The following sections explore its potential roles based on the known reactivity of aniline derivatives in catalysis.

Application as a Ligand or Precursor for Catalysts

The nitrogen atom of the amino group in aniline derivatives possesses a lone pair of electrons, allowing it to coordinate to metal centers and function as a ligand in transition metal catalysis. Aniline-based ligands have been employed in a variety of catalytic transformations.

For example, versatile 3-acetylamino-2-hydroxypyridine ligands have been developed to promote the palladium-catalyzed meta-C–H arylation of anilines. nih.gov These ligands are crucial for enabling the selective functionalization of a typically unreactive C-H bond. nih.gov The specific electronic and steric properties of the aniline derivative can influence the stability and reactivity of the resulting metal complex. The butenyloxy substituent in "this compound" could modulate the electronic properties of the aniline nitrogen, thereby influencing its coordination behavior. Furthermore, the terminal alkene group could potentially participate in coordination to the metal center, making it a bidentate ligand, which could impart unique reactivity and selectivity in catalytic reactions.

Role in Organocatalytic Systems

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in synthetic chemistry. Aniline and its derivatives are frequently used as substrates in organocatalytic reactions, particularly in asymmetric synthesis.

Chiral phosphoric acids are effective organocatalysts for a variety of transformations involving anilines. For instance, the highly regio- and enantioselective Friedel-Crafts alkylation of aniline derivatives with in situ generated ortho-quinone methides has been achieved using a chiral phosphoric acid catalyst. acs.org In this system, the catalyst acts as a bifunctional agent, activating both the aniline and the electrophile through hydrogen bonding and controlling the stereochemical outcome of the reaction. acs.org Aniline derivatives also participate in enantioselective [3+2] cascade cyclizations with pyrazolinone ketimines, catalyzed by chiral phosphoric acids, to produce complex heterocyclic structures with high enantioselectivity. acs.org

In the context of "this compound," the aniline moiety would be expected to undergo similar organocatalytic transformations. The butenyloxy side chain could influence the reactivity and selectivity of these reactions through steric or electronic effects. The presence of the alkene functionality also opens up the possibility for intramolecular reactions, where the aniline moiety could react at one position and the alkene at another, potentially leading to the formation of complex cyclic products in a single catalytic step.

Advanced Spectroscopic and Analytical Characterization for Research

The comprehensive characterization of "this compound" relies on a suite of advanced spectroscopic and analytical techniques. These methods are indispensable for confirming the compound's molecular structure, determining its purity, and investigating its physicochemical properties. The application of techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and various chromatographic and infrared methods provides a detailed molecular portrait of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy

In ¹H NMR spectroscopy of this compound, the spectrum is expected to show distinct signals corresponding to each unique proton environment. The aromatic protons on the aniline ring typically appear as complex multiplets in the downfield region. The protons of the butenyloxy side chain, including the terminal vinyl group (C=CH₂) and the two methylene (B1212753) groups (-O-CH₂- and -CH₂-), will resonate in the aliphatic and olefinic regions of the spectrum. The integration of these signals confirms the number of protons in each environment, while the splitting patterns provide information about neighboring protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for the six carbons of the aromatic ring, with their chemical shifts influenced by the electron-donating amino and alkoxy substituents. researchgate.netmdpi.com Additionally, four separate signals are anticipated for the butenyloxy side chain: two for the sp² hybridized carbons of the vinyl group and two for the sp³ hybridized methylene carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Aromatic C-H | 6.2 - 7.2 ppm (m) | 101 - 131 ppm |

| Aromatic C-N | - | ~148 ppm |

| Aromatic C-O | - | ~160 ppm |

| -NH₂ | 3.6 ppm (br s) | - |

| =CH- | 5.7 - 5.9 ppm (m) | ~134 ppm |

| =CH₂ | 5.0 - 5.2 ppm (m) | ~117 ppm |

| -O-CH₂- | ~3.9 ppm (t) | ~67 ppm |

| -CH₂- | ~2.4 ppm (qt) | ~34 ppm |

Note: Predicted values are based on typical chemical shifts for similar functional groups and substitution patterns. Actual experimental values may vary based on solvent and other conditions.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry would confirm its molecular formula, C₁₀H₁₃NO, with a monoisotopic mass of 163.0997 Da. uni.lu

Electron impact (EI) ionization would likely lead to fragmentation, providing structural clues. Common fragmentation patterns for such a molecule could include cleavage of the ether bond, leading to fragments corresponding to the butenyloxy and aminophenol moieties, and loss of the butenyl side chain. libretexts.orgchemguide.co.uklibretexts.org Predicted collision cross-section (CCS) data provides further analytical parameters for identifying the compound and its adducts in ion mobility-mass spectrometry. uni.lu

Table 2: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | m/z (Mass/Charge Ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 164.10700 | 134.6 |

| [M+Na]⁺ | 186.08894 | 142.0 |

| [M-H]⁻ | 162.09244 | 137.8 |

| [M+NH₄]⁺ | 181.13354 | 155.0 |

| [M]⁺ | 163.09917 | 134.2 |

Data sourced from predicted values on PubChem. uni.lu

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its aniline, ether, and alkene moieties.

Key expected vibrational bands include the N-H stretching of the primary amine, C-H stretching from both the aromatic ring and the aliphatic chain, C=C stretching from the aromatic ring and the vinyl group, and the characteristic C-O-C stretching of the ether linkage. researchgate.net

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (asymmetric & symmetric) | Primary Amine | 3350 - 3500 |

| C-H Stretch (sp²) | Aromatic / Alkene | 3000 - 3100 |

| C-H Stretch (sp³) | Alkane | 2850 - 3000 |

| C=C Stretch | Alkene | ~1640 |

| C=C Stretch | Aromatic | 1450 - 1600 |

| C-O-C Stretch | Ether | 1050 - 1250 |

| =C-H Bend | Alkene | 910 - 990 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The aniline component of the molecule acts as the primary chromophore. Aniline itself typically displays two main absorption bands arising from π-π* transitions. wikipedia.orgresearchgate.net One band, the B-band (benzenoid), is found around 280-290 nm, while a more intense K-band appears at a lower wavelength, around 230-240 nm. wikipedia.org The butenyloxy group, acting as an auxochrome, may cause a slight shift (bathochromic or hypsochromic) in these absorption maxima.

X-ray Diffraction (XRD) for Structural Elucidation

X-ray Diffraction (XRD), specifically single-crystal X-ray crystallography, is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org This technique can provide exact bond lengths, bond angles, and information on intermolecular interactions and crystal packing.

Currently, there is no publicly available crystal structure data for this compound. The compound may exist as a liquid or a low-melting-point solid at room temperature, making single-crystal growth challenging. If a suitable crystal could be obtained and analyzed, XRD would offer unparalleled insight into its solid-state conformation and supramolecular structure. cambridge.orgresearchgate.net

Chromatographic Techniques (e.g., GC-MS, HPLC-MS)

Chromatographic techniques are essential for separating this compound from reaction mixtures or impurities and for quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) : This technique is well-suited for the analysis of volatile and thermally stable compounds. This compound can be separated on a capillary GC column and subsequently identified by its mass spectrum. nih.govglsciences.comnih.gov The mass spectrometer provides a fragmentation pattern that serves as a molecular fingerprint for positive identification.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) : HPLC is a versatile technique that is particularly useful for compounds that may not be sufficiently volatile or stable for GC. d-nb.info Reversed-phase HPLC would likely be the method of choice, separating the compound based on its polarity. Coupling HPLC with a mass spectrometer (HPLC-MS) allows for sensitive detection and definitive identification, making it a powerful tool for both qualitative and quantitative analysis of aniline derivatives in various matrices. d-nb.inforesearchgate.net

Conclusion and Future Research Directions

Summary of Current Research Landscape for 3-(But-3-en-1-yloxy)aniline